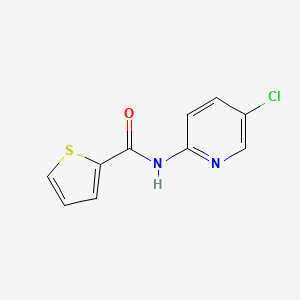

N-(5-氯吡啶-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

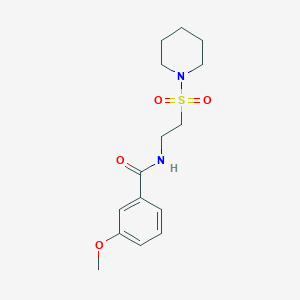

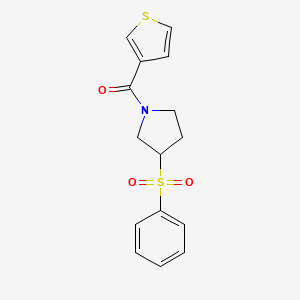

“N-(5-chloropyridin-2-yl)thiophene-2-carboxamide” is a type of organic compound that belongs to the class of benzamides . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been observed in various studies. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is considered to be a structural alert with the formula C4H4S . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

抗癌和抗氧化活性

-

抗癌和抗氧化特性:N-(5-氯吡啶-2-基)噻吩-2-甲酰胺及其衍生物已对其抗癌和抗氧化活性进行了研究。研究表明,它们具有抑制癌细胞生长和提供抗氧化作用的潜力,特别是在乳腺癌细胞中(Yeşilkaynak 等人,2017)、(Yeşilkaynak 等人,2017)。

-

合成和反应性:对 N-(5-氯吡啶-2-基)噻吩-2-甲酰胺及其类似物的合成和反应性的研究导致开发出具有潜在抗癌特性的各种衍生物(Aleksandrov 等人,2020)、(Atta 和 Abdel-Latif,2021)。

抗菌应用

- 抗菌作用:N-(5-氯吡啶-2-基)噻吩-2-甲酰胺的某些衍生物已显示出作为抗菌剂的有希望的结果,特别是对结核分枝杆菌(Marvadi 等人,2020)。

生物活性与结构分析

-

对细胞生长的影响:研究已经调查了 N-(5-氯吡啶-2-基)噻吩-2-甲酰胺衍生物对不同细胞类型中 DNA 合成的影响,提供了对其生物活性的见解(Rawe 等人,2006)。

-

结构和计算研究:N-(5-氯吡啶-2-基)噻吩-2-甲酰胺的各种衍生物的合成和晶体结构已被广泛研究,有助于了解它们的分子特性和潜在的生物活性(Cakmak 等人,2022)。

其他潜在应用

- 多样的生物学评估:N-(5-氯吡啶-2-基)噻吩-2-甲酰胺的衍生物已被合成并评估了各种生物活性,包括抗伤害感受活性,显示了它们在药理学研究中的多功能性(Shipilovskikh 等人,2020)。

属性

IUPAC Name |

N-(5-chloropyridin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2OS/c11-7-3-4-9(12-6-7)13-10(14)8-2-1-5-15-8/h1-6H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYQSNYBWJLLOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B2748482.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2748489.png)

![3-methyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2748494.png)

![N-(3,4-dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2748501.png)